"synthesis and characterization of 1-(piperidin-4-yl)-2,3-dihydro-1H-indole"
"synthesis and characterization of 1-(piperidin-4-yl)-2,3-dihydro-1H-indole"
Executive Summary
This technical guide details the synthesis and characterization of 1-(piperidin-4-yl)-2,3-dihydro-1H-indole (also referred to as 1-(piperidin-4-yl)indoline). This scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structure for various GPCR ligands (specifically NOP and opioid receptors) and kinase inhibitors.
The protocol outlined below utilizes a Reductive Amination strategy, chosen for its operational simplicity, high chemoselectivity, and scalability compared to metal-catalyzed Buchwald-Hartwig couplings. The process involves the coupling of 2,3-dihydro-1H-indole (indoline) with N-Boc-4-piperidone, followed by acidic deprotection.
Key Chemical Data
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Target Molecule: 1-(piperidin-4-yl)-2,3-dihydro-1H-indole[1][2]
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Molecular Formula: C₁₃H₁₈N₂[3]
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Molecular Weight: 202.30 g/mol
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Key Intermediate: tert-butyl 4-(2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate
Retrosynthetic Analysis & Strategic Considerations
The formation of the C(sp³)-N(sp²) bond between the piperidine ring and the indoline nitrogen is the yield-determining step.
Synthetic Pathway Justification
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Reductive Amination (Selected Route): Indoline acts as a nucleophilic aniline derivative. While less basic than aliphatic amines, it is sufficiently nucleophilic to attack the ketone of N-Boc-4-piperidone under slightly acidic conditions (AcOH) to form an iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB).
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Advantage:[4] STAB is mild and avoids the reduction of the ketone to the alcohol (a common side reaction with NaBH₄).
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Alternative (Nucleophilic Substitution): Alkylation of indoline with 4-halopiperidines is often sluggish due to steric hindrance and competing elimination reactions.
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Alternative (Metal Catalysis): Palladium-catalyzed coupling is effective but requires expensive ligands and inert atmosphere boxes, making it less favorable for initial scale-up.
Pathway Diagram
Caption: Retrosynthetic logic flow from target molecule back to commercially available precursors.
Detailed Experimental Protocol
Step 1: Reductive Amination
Objective: Synthesis of tert-butyl 4-(2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate.
Reagents:
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2,3-Dihydro-1H-indole (Indoline) [1.0 equiv]
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N-Boc-4-piperidone [1.1 equiv]
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Sodium Triacetoxyborohydride (STAB) [1.5 equiv]
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Acetic Acid (AcOH) [1.0 - 2.0 equiv]
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1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [0.2 M concentration]
Procedure:
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Imine Formation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Indoline (1.0 equiv) and N-Boc-4-piperidone (1.1 equiv) in anhydrous DCE.
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Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30 minutes. Note: AcOH promotes the formation of the iminium species.
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Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes to manage mild exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.
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Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. Look for the disappearance of indoline and the formation of the product (M+H ≈ 303 for the Boc-protected species).
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Quench & Workup:
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Quench carefully with saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.
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Extract the aqueous layer with DCM (3x).[5]
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Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude oil via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the N-Boc intermediate as a white/off-white solid.
Step 2: N-Boc Deprotection
Objective: Isolation of 1-(piperidin-4-yl)-2,3-dihydro-1H-indole.
Reagents:
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Trifluoroacetic acid (TFA) [10-20 equiv] or 4M HCl in Dioxane.
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Dichloromethane (DCM).
Procedure:
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Dissolve the N-Boc intermediate from Step 1 in DCM (0.1 M).
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Cool to 0°C and add TFA dropwise (ratio TFA:DCM 1:4 v/v).
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Stir at room temperature for 2–4 hours. Monitor by LC-MS for complete loss of the Boc group (M-100 mass loss).
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Workup (Free Base):
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Concentrate the reaction mixture to remove excess TFA.
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Redissolve residue in DCM and cool to 0°C.
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Slowly add saturated aqueous NaHCO₃ or 1M NaOH until pH > 10.
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Extract with DCM (3x) or CHCl₃/iPrOH (3:1) if the product is polar.
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Dry over Na₂SO₄ and concentrate to yield the target amine.[5]
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Salt Formation (Optional but Recommended): To store the compound, dissolve the free base in Et₂O or MeOH and add 1.0 equiv of HCl (in ether or dioxane). Filter the precipitate to obtain the hydrochloride salt.
Experimental Workflow Diagram
Caption: Step-by-step synthetic workflow for the production of the target scaffold.
Characterization & Validation
The following data represents the expected spectral characteristics for the free base.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (7.26 ppm ref)[6]
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Indoline | |||||
| C-2 | CH₂ | 3.35 | Triplet (t) | 2H | Indoline ring (next to N) |
| C-3 | CH₂ | 2.95 | Triplet (t) | 2H | Indoline ring (benzylic) |
| Ar-H | CH | 6.50 - 7.10 | Multiplet | 4H | Aromatic protons (Indoline) |
| Piperidine | |||||
| C-4' | CH | 3.55 - 3.65 | Multiplet | 1H | Methine attached to Indoline N |
| C-2'/6' | CH₂ | 3.15 - 3.25 | Multiplet | 2H | Piperidine (adj. to NH) |
| C-2'/6' | CH₂ | 2.70 - 2.80 | Multiplet | 2H | Piperidine (adj. to NH) |
| C-3'/5' | CH₂ | 1.70 - 1.85 | Multiplet | 4H | Piperidine backbone |
| NH | NH | 1.80 - 2.50 | Broad s | 1H | Piperidine amine (variable) |
Mass Spectrometry (LC-MS)
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Ionization: ESI (Positive Mode)[7]
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Expected Mass [M+H]⁺: 203.15 Da
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Fragmentations: High energy collision may show loss of the piperidine ring or fragmentation at the N-C bond.
Purity Assessment (HPLC)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
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Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
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Detection: UV at 254 nm and 280 nm. Indolines have distinct absorption compared to indoles.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Conversion | Steric hindrance or wet solvent. | Add molecular sieves (4Å) to the reaction to assist imine formation. Increase AcOH to 2.0 equiv. |
| Low Yield | Product stuck in aqueous phase during workup. | The free base is polar. Perform extraction at pH 12-14 or use "salting out" method (saturate aqueous phase with NaCl). |
| Indole Formation | Oxidation of indoline. | Ensure inert atmosphere (N₂/Ar). Avoid prolonged exposure to air/light during workup. |
| Side Product (Alcohol) | Direct reduction of ketone. | Ensure STAB is used, not NaBH₄. Add STAB after the imine formation period (30-60 mins). |
References
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Reductive Amination Protocol (The "Abdel-Magid" Method): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Deprotection Strategies: Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane. The Journal of Peptide Research, 58(3), 338–341.
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Indoline Scaffold Applications: Zaveri, N. T., Jiang, F., Olsen, C. M., et al. (2004).[10] A Novel Series of Piperidin-4-yl-1,3-dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry, 47(12), 2973–2976.[10]
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Chemical Data & Identifiers: PubChem Compound Summary for 1-(Piperidin-4-yl)-1H-indole (Indole Analog Reference). National Center for Biotechnology Information.
Sources
- 1. 1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy- | C22H27FN2O | CID 22038165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. 1-(Piperidin-4-yl)-1H-indole | C13H16N2 | CID 14090755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
